1,2-Oxazol-5-carbothioamida

Descripción general

Descripción

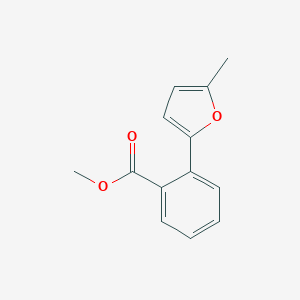

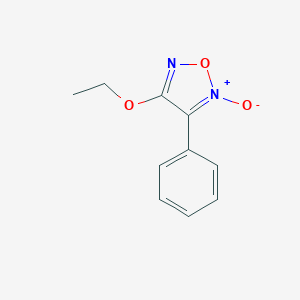

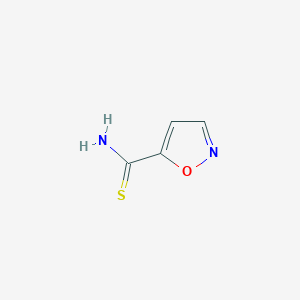

1,2-Oxazole-5-carbothioamide is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Oxazole-5-carbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Oxazole-5-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Oxazole-5-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El oxazol, la estructura principal de la 1,2-Oxazol-5-carbothioamida, es un importante núcleo heterocíclico que tiene un amplio espectro de actividades biológicas . Ha ganado atención en los últimos tiempos debido a su creciente importancia en el campo de la química medicinal .

Actividad Antimicrobiana

Los derivados de oxazol han mostrado una actividad antimicrobiana significativa . Por ejemplo, se sintetizó y examinó una serie de 2-[2-(2,6-dicloro-fenilamino)-fenil metil]-3-{4-[(fenil sustituido) amino]-1,3-oxazol-2-il-}quinazolin-4(3H)onas por su potencial antibacteriano contra S. aureus y S. pyogenes, P. aeruginosa y E. coli .

Actividad Anticancerígena

También se ha encontrado que los derivados de oxazol exhiben actividad anticancerígena . Esto hace que la this compound sea un posible candidato para futuras investigaciones en el tratamiento del cáncer.

Actividad Antituberculosa

Los derivados de oxazol han demostrado actividad antituberculosa . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de la tuberculosis.

Actividad Antiinflamatoria

Se ha encontrado que los derivados de oxazol poseen propiedades antiinflamatorias . Esto indica que la this compound podría explorarse por su uso potencial en el tratamiento de afecciones inflamatorias.

Actividad Antidiabética

Los derivados de oxazol han mostrado actividad antidiabética . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de la diabetes.

Actividad Antiobesidad

Los derivados de oxazol han demostrado actividad antiobesidad . Esto indica que la this compound podría usarse potencialmente en el tratamiento de la obesidad.

Actividad Antioxidante

Se ha encontrado que los derivados de oxazol poseen propiedades antioxidantes <svg class="icon" height="16" p-id="1735" t="17092647886

Mecanismo De Acción

While specific mechanisms of action for 1,2-Oxazole-5-carbothioamide are not detailed in the search results, oxazole derivatives have been reported to have a wide spectrum of biological activities . They have been used in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Safety and Hazards

While specific safety data for 1,2-Oxazole-5-carbothioamide was not found, it’s important to handle all chemicals with care. Oxazole, a related compound, is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) according to the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been synthesized and evaluated for their potential therapeutic usefulness . Future research may focus on developing eco-friendly synthetic strategies and exploring the diverse biological potential of oxazole derivatives .

Propiedades

IUPAC Name |

1,2-oxazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDRGDFENMZKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384079 | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175334-72-2 | |

| Record name | 5-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)